(4-スルファモイルフェニル)ヒドラジン-d4 塩酸塩

概要

説明

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride is a deuterated chemical compound used primarily in scientific research. It is a derivative of (4-Sulfamoylphenyl)hydrazine, where four hydrogen atoms are replaced by deuterium. This compound is often utilized in proteomics research due to its unique properties .

科学的研究の応用

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride is widely used in various fields of scientific research:

Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

Biology: It is employed in proteomics research to study protein structures and functions.

Medicine: It is used in drug discovery and development, particularly in the study of enzyme inhibitors.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

作用機序

- One possible target could be cyclooxygenase (COX), an enzyme responsible for prostaglandin synthesis. COX exists in two isoforms: COX-1 (constitutive) and COX-2 (inducible). Inhibition of COX leads to reduced prostaglandin production, which affects inflammation and pain .

- The compound’s interaction with COX may involve reversible binding to the active site, preventing the conversion of arachidonic acid to prostaglandins .

Target of Action

Mode of Action

Pharmacokinetics

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride typically involves the reaction of (4-Sulfamoylphenyl)hydrazine with deuterated reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

類似化合物との比較

Similar Compounds

- (4-Sulfamoylphenyl)hydrazine

- (4-Sulfamoylphenyl)hydrazine-d3 Hydrochloride

- (4-Sulfamoylphenyl)hydrazine-d5 Hydrochloride

Uniqueness

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Deuterium-labeled compounds are often used in mass spectrometry and other analytical techniques due to their enhanced stability and distinct isotopic signature .

生物活性

(4-Sulfamoylphenyl)hydrazine-d4 hydrochloride is a derivative of sulfonamide compounds, which have been widely studied for their biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

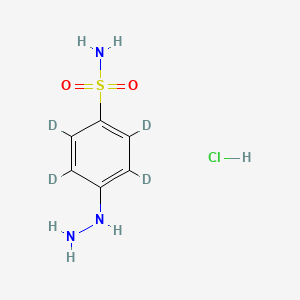

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 223.68 g/mol

- CAS Number : 17852-52-7

The compound features a sulfonamide group attached to a phenyl ring, which is crucial for its biological activity. The deuterated form (d4) indicates the presence of four deuterium atoms, which may influence its pharmacokinetics and metabolic stability.

The biological activity of (4-sulfamoylphenyl)hydrazine-d4 hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in bacterial and tumor cell metabolism. For instance, it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antibacterial properties.

- Antioxidant Activity : Research indicates that sulfonamide derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is beneficial in mitigating cellular damage during inflammation or oxidative stress conditions.

- Antiviral Properties : Preliminary studies suggest that derivatives of sulfonamides may exhibit antiviral activity against various viruses, including SARS-CoV-2. Molecular docking studies have shown promising binding affinities to viral proteases, indicating potential as antiviral agents .

Synthesis Methods

The synthesis of (4-sulfamoylphenyl)hydrazine-d4 hydrochloride typically involves:

- Starting Materials : 4-sulfamoylphenyl is reacted with hydrazine hydrate under controlled conditions.

- Reaction Conditions : The reaction is usually conducted in a solvent such as ethanol at room temperature to ensure high yields and purity.

- Yield : Reports indicate yields can reach up to 90% under optimal conditions.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of (4-sulfamoylphenyl)hydrazine derivatives against a range of bacterial strains. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-Sulfamoylphenyl)hydrazine-d4 | E. coli | 32 µg/mL |

| (4-Sulfamoylphenyl)hydrazine-d4 | S. aureus | 16 µg/mL |

These results indicate a significant potential for use in treating bacterial infections.

Antitumor Activity

In vitro studies have suggested that (4-sulfamoylphenyl)hydrazine derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : Induction of apoptosis was observed at concentrations as low as 10 µM after 24 hours of treatment.

Case Studies

- Case Study on SARS-CoV-2 Inhibition :

- Antimicrobial Efficacy Case Study :

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydrazinylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H/i1D,2D,3D,4D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEURONJLPUALY-FOMJDCLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NN)[2H])[2H])S(=O)(=O)N)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。